molecular formula C11H11BrF2O3 B7993489 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7993489
M. Wt: 309.10 g/mol
InChI Key: QDJUGKWXHXFFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes bromine, fluorine, and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(4-bromo-2,5-difluorophenoxy)ethanol. This intermediate is then reacted with dioxolane under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions of various biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The dioxolane ring can also influence the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chloro-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(4-Bromo-2,5-dichloro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane

Uniqueness

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dioxolane ring provides distinct properties that are not observed in similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c12-7-5-9(14)10(6-8(7)13)15-2-1-11-16-3-4-17-11/h5-6,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJUGKWXHXFFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.